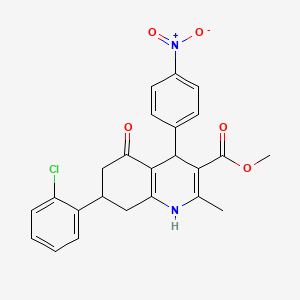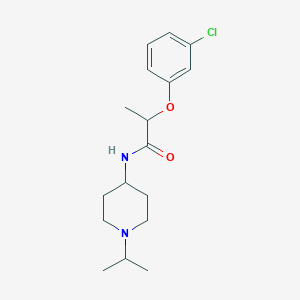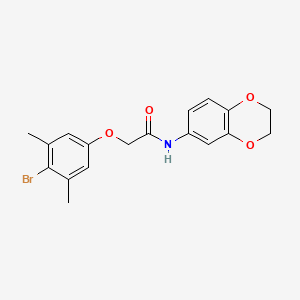![molecular formula C24H22ClNO2S B4896199 N-{2-[(4-chlorophenyl)thio]ethyl}-3-(4-methoxyphenyl)-2-phenylacrylamide](/img/structure/B4896199.png)
N-{2-[(4-chlorophenyl)thio]ethyl}-3-(4-methoxyphenyl)-2-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-chlorophenyl)thio]ethyl}-3-(4-methoxyphenyl)-2-phenylacrylamide, also known as CPTH2, is a small molecule inhibitor that has been extensively studied for its potential use in various scientific research applications. CPTH2 is a potent inhibitor of histone acetyltransferase, which plays a crucial role in regulating gene expression and chromatin remodeling.
Mechanism of Action
N-{2-[(4-chlorophenyl)thio]ethyl}-3-(4-methoxyphenyl)-2-phenylacrylamide inhibits the activity of histone acetyltransferase by binding to the enzyme's active site and preventing the acetylation of histones. This leads to changes in chromatin structure and gene expression, which can have a variety of downstream effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on cells. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and enhance the sensitivity of cancer cells to chemotherapy. This compound has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-{2-[(4-chlorophenyl)thio]ethyl}-3-(4-methoxyphenyl)-2-phenylacrylamide in lab experiments is its potency and specificity. This compound is a highly potent inhibitor of histone acetyltransferase, making it a valuable tool for studying the role of this enzyme in various cellular processes. However, one limitation of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used.
Future Directions
There are several future directions for research on N-{2-[(4-chlorophenyl)thio]ethyl}-3-(4-methoxyphenyl)-2-phenylacrylamide. One area of interest is the development of more potent and selective inhibitors of histone acetyltransferase. Another area of research is the use of this compound in combination with other drugs to enhance their efficacy. Finally, there is interest in studying the potential therapeutic applications of this compound in the treatment of cancer and other diseases.
Synthesis Methods
N-{2-[(4-chlorophenyl)thio]ethyl}-3-(4-methoxyphenyl)-2-phenylacrylamide can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzenethiol with 2-bromoethylamine hydrobromide to form 2-(4-chlorophenylthio)ethylamine. The resulting compound is then reacted with 3-(4-methoxyphenyl)-2-propen-1-one to form this compound. The final product can be purified using column chromatography or recrystallization.
Scientific Research Applications
N-{2-[(4-chlorophenyl)thio]ethyl}-3-(4-methoxyphenyl)-2-phenylacrylamide has been extensively studied for its potential use in various scientific research applications. It has been shown to inhibit the activity of histone acetyltransferase, which plays a crucial role in regulating gene expression and chromatin remodeling. This makes this compound a valuable tool for studying the role of histone acetyltransferase in various cellular processes, including cell cycle regulation, apoptosis, and DNA repair.
properties
IUPAC Name |
(E)-N-[2-(4-chlorophenyl)sulfanylethyl]-3-(4-methoxyphenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO2S/c1-28-21-11-7-18(8-12-21)17-23(19-5-3-2-4-6-19)24(27)26-15-16-29-22-13-9-20(25)10-14-22/h2-14,17H,15-16H2,1H3,(H,26,27)/b23-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOPEXWCCGHLFM-HAVVHWLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NCCSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NCCSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-methyl-2-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4896123.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-isopropyl-N-(2-methoxyethyl)-2-pyridinamine](/img/structure/B4896124.png)

![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-pyridinamine](/img/structure/B4896154.png)

![N-ethyl-3-(2-isoxazolidinyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide](/img/structure/B4896162.png)
![2,2'-[1,4-piperazinediylbis(3-oxo-1-phenyl-3,1-propanediyl)]diphenol](/img/structure/B4896175.png)

![N-(4-{N-[(4-chloro-3-methylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B4896193.png)

![5-[(3,4-dimethylphenoxy)methyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4896210.png)
![N-(2,4-difluorobenzyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4896218.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4896232.png)